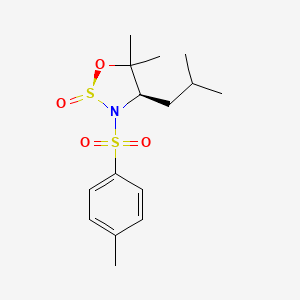![molecular formula C18H15NO3 B14203378 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione CAS No. 875656-43-2](/img/structure/B14203378.png)
1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione is a heterocyclic compound that belongs to the pyrrolidine family. This compound is characterized by a five-membered lactam ring fused with a benzyl group and a hydroxy(phenyl)methylidene moiety. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione typically involves the condensation of benzylamine with maleic anhydride, followed by cyclization and subsequent reaction with benzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of benzylidene-pyrrolidine-2,4-dione derivatives.
Reduction: Formation of hydroxy derivatives of the pyrrolidine ring.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-Benzyl-4-benzylidene-pyrrolidine-2,3-dione
- 1-methyl-3-(α-hydroxy-4’-nitrobenzylidene)pyrrolidine-2,4-dione
Comparison: 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the hydroxy(phenyl)methylidene moiety. This structural feature imparts distinct biological activities and chemical reactivity compared to its analogs. For instance, the hydroxy group enhances its potential for hydrogen bonding, which can influence its binding affinity to biological targets .
Properties
CAS No. |
875656-43-2 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
1-benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione |
InChI |
InChI=1S/C18H15NO3/c20-15-12-19(11-13-7-3-1-4-8-13)18(22)16(15)17(21)14-9-5-2-6-10-14/h1-10,21H,11-12H2 |
InChI Key |
ZTGFNFOAHZRHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=C(C2=CC=CC=C2)O)C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


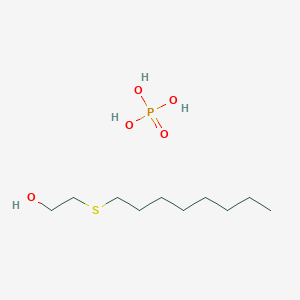
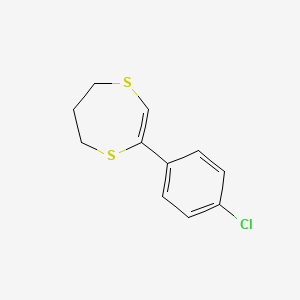
![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)
![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)


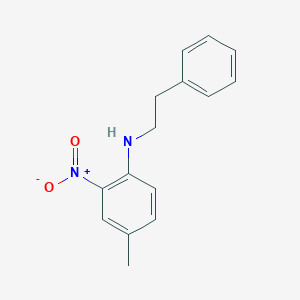

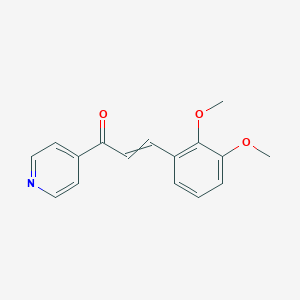
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)

